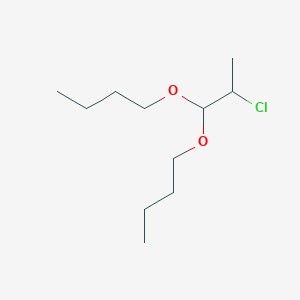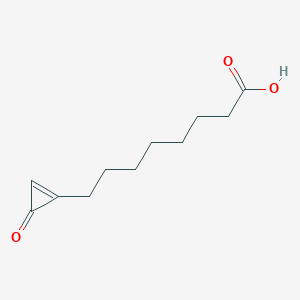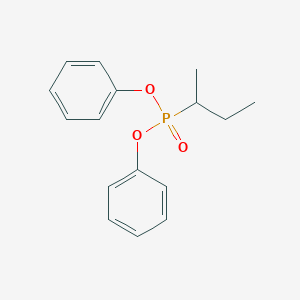![molecular formula C10H14O4S2 B12562005 dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate CAS No. 172223-15-3](/img/structure/B12562005.png)
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (1R,2R)-4,8-dithiaspiro[25]octane-1,2-dicarboxylate is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate typically involves the reaction of cyclopropane derivatives with sulfur-containing reagents. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium hydroxide . The reaction mixture is stirred and cooled, followed by acidification and extraction to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one or more functional groups on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols.
Scientific Research Applications
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The sulfur atoms in the compound can form disulfide bonds, which play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
Dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate is unique due to the presence of sulfur atoms in its spirocyclic structure, which imparts distinct chemical and biological properties. This differentiates it from other spirocyclic compounds that may contain oxygen or nitrogen atoms instead of sulfur.
Properties
CAS No. |
172223-15-3 |
|---|---|
Molecular Formula |
C10H14O4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O4S2/c1-13-8(11)6-7(9(12)14-2)10(6)15-4-3-5-16-10/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
WEYXGKGBWBMISB-RNFRBKRXSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](C12SCCCS2)C(=O)OC |
Canonical SMILES |
COC(=O)C1C(C12SCCCS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)


![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)

![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)


![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)

